Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused with an oxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen atom. The ethyl ester group at the 8th position of the benzoxazepine ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with ethyl 2-bromoacetate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired benzoxazepine derivative . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives .
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester.
2,3,4,5-Tetrahydro-1,4-benzothiazepine derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzoxazepine ring.
1,4-Benzodiazepines: These compounds have a nitrogen atom in place of the oxygen atom in the benzoxazepine ring.
Uniqueness
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is unique due to its specific ester group and the presence of both oxygen and nitrogen in the ring structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate is a heterocyclic compound belonging to the benzoxazepine class. Its structure features a fused benzene ring and a seven-membered oxazepine ring, which includes one nitrogen and one oxygen atom. The presence of an ethyl ester group at the 8th position enhances its chemical properties and biological activity. The molecular formula is C12H15NO3 with a molecular weight of approximately 221.25 g/mol .
Research indicates that this compound interacts with specific molecular targets within biological systems. Its unique structure allows for selective binding with various biological macromolecules, influencing metabolic pathways and potentially leading to therapeutic effects. The compound is known to modulate enzyme and receptor activities, which may contribute to its pharmacological properties .
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential as an antibiotic agent .
- Anticancer Potential : this compound has been evaluated for anticancer activity. It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Psychotropic Effects : Similar compounds in the benzodiazepine family have been studied for their psychotropic effects. While this compound has not been extensively tested in this regard, its structural similarities suggest it may have effects on anxiety or mood disorders .
Table: Summary of Biological Activities
Key Research Findings
- A study highlighted the synthesis of derivatives of tetrahydro-1,4-benzodiazepin-5-one and their evaluation for psychotropic activity. While this compound was not directly tested, findings from related compounds suggest potential psychotropic effects .
- Another investigation focused on the pharmacological properties of substituted benzoxazepines. The results indicated that modifications to the benzoxazepine structure could enhance biological activity and selectivity .
Synthesis and Industrial Application
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of o-Aminophenols : Reacting o-aminophenols with ethyl chloroformate in the presence of a base leads to the formation of the oxazepine ring.
- Industrial Production : On an industrial scale, continuous flow reactors and automated systems are utilized to enhance efficiency and yield during production .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)9-3-4-10-8-13-5-6-16-11(10)7-9/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
KENIONQDHWCOCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
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